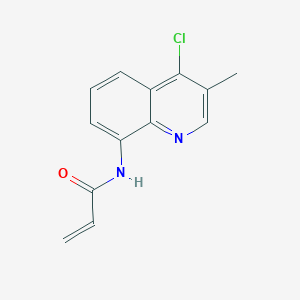

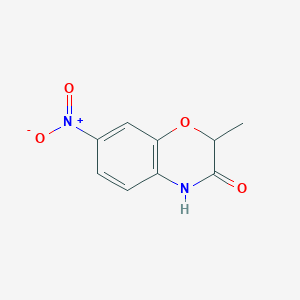

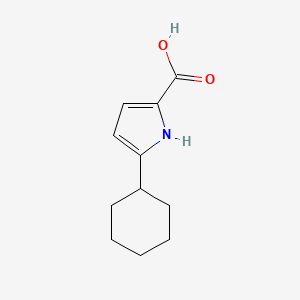

![molecular formula C15H12FN7 B2485755 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1267868-07-4](/img/structure/B2485755.png)

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a complex organic compound, classified under heterocyclic compounds due to its pyrazolo[3,4-d]pyrimidine core structure. The presence of a fluorophenyl group and additional pyrazole moiety lends it unique physical and chemical properties, making it a subject of interest in various scientific fields.

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting CDK2, the compound disrupts this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Pharmacokinetics

The compound is part of a new set of small molecules designed as cdk2 inhibitors, suggesting that it has been optimized for bioavailability .

Result of Action

The compound has shown significant antiproliferative activity against various cell lines . Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound is highly effective at inhibiting cell proliferation and inducing cell death in these cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves multi-step organic reactions:

Formation of Pyrazolo[3,4-d]pyrimidine Core:

Starting Materials: A 4-fluorophenyl hydrazine derivative is used.

Conditions: Reflux in the presence of acidic or basic catalysts.

Attachment of Pyrazole Moiety:

Reagents: Methyl hydrazine or its derivatives.

Conditions: Heating under nitrogen atmosphere to prevent oxidation.

Final Assembly:

Steps: Coupling reactions facilitated by palladium catalysts.

Industrial Production Methods:

Batch Processing: Ideal for precise control of reaction conditions.

Continuous Flow Reactors: Suitable for large-scale production with higher efficiency and consistency.

Types of Reactions:

Oxidation:

Uses oxidizing agents like KMnO₄ or H₂O₂.

Major Product: Oxidized derivatives with additional functional groups.

Reduction:

Common Reagents: NaBH₄ or LiAlH₄.

Products: Reduced forms with altered hydrogen content.

Substitution:

Involves nucleophilic or electrophilic substitution, depending on reactants.

Conditions: Moderate temperatures with suitable solvents.

Products: Substituted derivatives with functional group changes.

Common Reagents and Conditions:

Reagents: Halogenating agents, nucleophiles, electrophiles.

Conditions: Controlled pH and temperature to achieve desired reaction specificity.

Applications De Recherche Scientifique

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has diverse applications in several scientific fields:

Chemistry:

Catalysis: Used as a catalyst or intermediate in organic synthesis.

Material Science: Component in developing advanced materials with specific electronic or optical properties.

Biology:

Enzyme Inhibitors:

Medicine:

Pharmacological Agents: Research into potential therapeutic agents due to its ability to modulate biological pathways.

Industry:

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl-pyrazole moiety, influencing its chemical behavior.

3-Methyl-1H-pyrazol-5-amine: Missing the pyrazolo[3,4-d]pyrimidine core, affecting its reactivity and applications.

The uniqueness of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine stems from the synergistic effects of its combined functional groups, enhancing its potential in research and industrial applications.

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTJOKJWGMQTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2485672.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B2485679.png)

![2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole](/img/structure/B2485689.png)

![3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2485694.png)